molecular formula C17H30O3 B14322187 4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one CAS No. 112079-64-8

4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one

Cat. No.: B14322187
CAS No.: 112079-64-8
M. Wt: 282.4 g/mol
InChI Key: ACYAOAZFLKDGGS-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one is an organic compound that belongs to the class of fatty alcohols This compound is characterized by its complex structure, which includes multiple hydroxyl groups, a ketone group, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one involves several steps, including the formation of the cyclopentane ring and the introduction of the hydroxyl and ketone groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of advanced technologies and equipment is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-(7-hydroxyheptyl)cyclopentan-1-one: A similar compound with an additional hydroxyl group and a longer alkyl chain.

    (2R,3R,4R)-4-hydroxy-3-[(1E)-4-hydroxy-4-methyloct-1-en-1-yl]-2-(8-hydroxy-7-oxooctyl)cyclopentanone: Another related compound with different stereochemistry and functional groups.

Uniqueness

4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one is unique due to its specific structure and combination of functional groups

Properties

CAS No.

112079-64-8

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

4-hydroxy-3-(4-hydroxy-4-methyloct-1-enyl)-2-propylcyclopentan-1-one

InChI

InChI=1S/C17H30O3/c1-4-6-10-17(3,20)11-7-9-14-13(8-5-2)15(18)12-16(14)19/h7,9,13-14,16,19-20H,4-6,8,10-12H2,1-3H3

InChI Key

ACYAOAZFLKDGGS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC)O)O

Origin of Product

United States

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